molecular formula C11H12N4O2 B13703851 5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol

5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol

Cat. No.: B13703851
M. Wt: 232.24 g/mol
InChI Key: BNEAEDZMIJLPGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol involves its interaction with specific molecular targets. It is known to inhibit enzymes such as phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), which play crucial roles in cell signaling and gene expression. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol is unique due to its dual inhibitory activity against PI3K and HDAC, making it a promising candidate for anticancer therapy. Its specific structure allows for effective interaction with these molecular targets, leading to potent antiproliferative effects .

Properties

IUPAC Name

5-imino-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-17-9-7(16)3-2-6-8(9)14-11(12)15-5-4-13-10(6)15/h2-3,12-13,16H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEAEDZMIJLPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C3NCCN3C(=N)N=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.